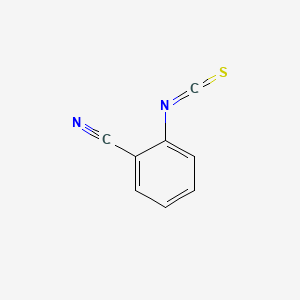

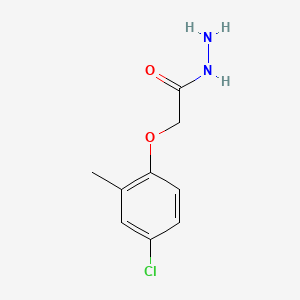

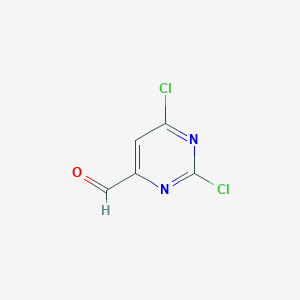

2,6-Dichloropyrimidine-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dichloropyrimidine-4-carbaldehyde is a versatile intermediate in organic synthesis, particularly in the construction of pyrimidine derivatives. It serves as a precursor for various heterocyclic compounds, which are of interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrimidine derivatives from 2,6-dichloropyrimidine-4-carbaldehyde can be achieved through various methods. For instance, microwave-assisted synthesis has been employed to create pyrazolo[3,4-d]pyrimidines by reacting N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes with hydrazine, indicating a preference for primary amines due to shorter reaction times . Another method involves the cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters to form pyrido[2,3-d]pyrimidines, with the reaction being accelerated by acid . Additionally, double cross-coupling reactions have been used to synthesize 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, followed by aldol condensation with various aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of derivatives of 2,6-dichloropyrimidine-4-carbaldehyde has been studied, revealing hydrogen-bonded frameworks and sheets in different dimensions. For example, compounds with 2-methoxy-3-methyl-6-oxo-4-(2,3,4-tri-O-acetyl-beta-D-xylopyranosylamino)-1,6-dihydropyrimidine-5-carbaldehyde hydrate exhibit a three-dimensional framework due to C-H...O hydrogen bonds . In contrast, molecules like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde are linked into a three-dimensional framework structure through a combination of N-H...O, C-H...O, and C-H...π(arene) hydrogen bonds .

Chemical Reactions Analysis

Chemical reactions involving 2,6-dichloropyrimidine-4-carbaldehyde are diverse and include nucleophilic aromatic substitution reactions (SNAr), which can lead to amination, solvolysis, and condensation products . The interaction with glycine esters has been studied, resulting in derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dichloropyrimidine-4-carbaldehyde derivatives are influenced by their molecular structure. For instance, the optical absorption and emission properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines are affected by the solvent's polarity and hydrogen bonding parameters, with some molecules functioning as colorimetric and luminescent pH sensors . The hydrogen-bonded structures of the compounds also play a significant role in their crystalline state and solubility .

Aplicaciones Científicas De Investigación

New Transformations and Synthesis of Condensed Azines

One study demonstrates the reaction between 2,6-dichloropyrimidine-4-carbaldehyde and methyl 3-aminocrotonate, leading to the formation of pyrido[2,3-d]pyrimidines, which further reacts with ethyl 3,3-diaminoacrylate to yield pyrimido[4,5,6-de][1,6]naphthyridine derivatives. These transformations highlight the compound's capacity to participate in the construction of complex heterocyclic systems, confirmed by XRD analysis (Bakulina et al., 2014).

Interaction with Glycine Esters

Another research avenue explores the interaction of 2,6-dichloropyrimidine-4-carbaldehyde with glycine esters. This reaction, depending on conditions, yields N-(5-formylpyrimidin-4-yl)glycinates and cyclization products like pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. The study meticulously details the reaction parameters and provides insight into the structural composition of the synthesized compounds, opening doors to potential biologically active molecules (Zinchenko et al., 2018).

Development of 4-Amino-Substituted 7-Iminopyrido[2,3-d]pyrimidines

Further, the compound's utility is extended in the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines. Starting from 2,6-dichloropyrimidine-4-carbaldehyde, these studies elaborate on a stepwise approach to obtain intermediates which upon cyclization, yield the desired pyrimidines. This process underscores the compound's role in generating intermediates for synthesizing pyrido[2,3-d]pyrimidine-4,7-diamines, essential for developing new chemical entities (Zinchenko et al., 2017).

SNAr Reactions and Amination Processes

The compound is also pivotal in SNAr reactions, demonstrating unexpected products from amination, solvolysis, and condensation under mild conditions. This versatility is crucial for constructing pyrimidine-based N-heterocyclic systems, illustrating the compound's role in expanding the synthetic toolbox for chemists (Trilleras et al., 2022).

Catalyst-Free Syntheses

Moreover, its application in catalyst-free syntheses, such as the development of benzofuran-fused pyrido[4,3-d]pyrimidines with notable antitumor activities, demonstrates the compound's relevance in facilitating straightforward, efficient synthetic routes towards biologically significant molecules (Li et al., 2014).

Safety And Hazards

Direcciones Futuras

There is interest in the synthesis of 4,6-disubstituted pyrimidines . Since an increase in hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites , introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

Propiedades

IUPAC Name |

2,6-dichloropyrimidine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-1-3(2-10)8-5(7)9-4/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJDEVPDYGNMDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611427 |

Source

|

| Record name | 2,6-Dichloropyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloropyrimidine-4-carbaldehyde | |

CAS RN |

933746-24-8 |

Source

|

| Record name | 2,6-Dichloropyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.